(3-Fluorophenyl)Methanamine Hydrochloride
Overview
Description
“(3-Fluorophenyl)Methanamine Hydrochloride” is a chemical compound with the molecular formula C7H9ClFN . It is also known by other names such as “3-FLUOROBENZYLAMINE HYDROCHLORIDE” and "3-Fluorobenzylamine hydrochloride" .
Molecular Structure Analysis
The molecular structure of “(3-Fluorophenyl)Methanamine Hydrochloride” can be represented by the InChI codeInChI=1S/C7H8FN.ClH/c8-7-3-1-2-6(4-7)5-9;/h1-4H,5,9H2;1H
. The Canonical SMILES representation is C1=CC(=CC(=C1)F)CN.Cl
. Physical And Chemical Properties Analysis
The molecular weight of “(3-Fluorophenyl)Methanamine Hydrochloride” is 161.60 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are both 161.0407551 g/mol . The topological polar surface area is 26 Ų .Scientific Research Applications
- Protease Inhibitors : 3-Fluorobenzylamine has been employed in the synthesis of substituted amino-sulfonamide protease inhibitors (PIs) such as DPC 681 and DPC 684 . These PIs play a crucial role in treating various diseases, including HIV/AIDS.
- Aryl Amination Reactions : 3-Fluorobenzylamine participates in amination reactions, where it serves as a nucleophilic reagent to introduce fluorine-containing functional groups into organic molecules .
- Rate Studies : It has been used to study the rate of reaction of benzylamines with specific reagents, such as 1-Chloro-2,4-dinitrobenzene and toluene-p-sulphonyl chloride .
Medicinal Chemistry and Drug Development
Organic Synthesis
Analytical Chemistry
Mechanism of Action
Target of Action
Similar compounds such as 4-fluorobenzylamine have been shown to interact with enzymes like trypsin .
Mode of Action
It’s worth noting that benzylamine derivatives are known to participate in various chemical reactions, including those involving 1-chloro-2,4-dinitrobenzene and toluene-p-sulphonyl chloride .
Result of Action
It has been used in the synthesis of substituted amino-sulfonamide protease inhibitors (pis) dpc 681 and dpc 684 , suggesting potential therapeutic applications.
properties
IUPAC Name |
(3-fluorophenyl)methanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN.ClH/c8-7-3-1-2-6(4-7)5-9;/h1-4H,5,9H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWIVRLHEIMOFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluorophenyl)Methanamine Hydrochloride | |
CAS RN |
658-25-3 | |
Record name | Benzenemethanamine, 3-fluoro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=658-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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